

FTIR analysis of 4,5-Dimethylthiazole-2-carboxylic acid

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Compound of Interest

Compound Name: 4,5-Dimethylthiazole-2-carboxylic acid

Cat. No.: B1321593

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Introduction to 4,5-Dimethylthiazole-2-carboxylic Acid

4,5-Dimethylthiazole-2-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a carboxylic acid group. The vibrational characteristics of these functional groups give rise to a unique infrared spectrum that can be used for its identification and structural elucidation. The key functional groups contributing to the FTIR spectrum are:

- Carboxylic Acid (-COOH)
- Thiazole Ring (a heteroaromatic system containing sulfur and nitrogen)
- Methyl Groups (-CH₃)

Predicted FTIR Spectral Data

The following table summarizes the expected vibrational frequencies (in cm⁻¹) for **4,5-Dimethylthiazole-2-carboxylic acid** based on the characteristic absorption bands of its constituent functional groups. These values are derived from general FTIR correlation tables and data for similar molecules.

Wavenumber Range (cm ⁻¹)	Assignment	Functional Group	Intensity
2500-3300	O-H stretching (hydrogen-bonded)	Carboxylic Acid	Strong, Very Broad
2900-3000	C-H stretching (asymmetric & symmetric)	Methyl	Medium to Weak
1700-1725	C=O stretching	Carboxylic Acid	Strong
1550-1620	C=N stretching	Thiazole Ring	Medium
1400-1500	Aromatic C=C stretching	Thiazole Ring	Medium to Strong
1375-1450	C-H bending	Methyl	Medium
1200-1300	C-O stretching / O-H in-plane bending	Carboxylic Acid	Strong
900-950	O-H out-of-plane bending	Carboxylic Acid	Medium, Broad
600-800	C-S stretching	Thiazole Ring	Weak to Medium

Experimental Protocol for FTIR Analysis

This section details a generalized methodology for obtaining the FTIR spectrum of a solid sample like **4,5-Dimethylthiazole-2-carboxylic acid**.

3.1. Sample Preparation (KBr Pellet Method)

- Materials: **4,5-Dimethylthiazole-2-carboxylic acid**, spectroscopic grade Potassium Bromide (KBr), agate mortar and pestle, hydraulic press, and pellet die.

- Procedure:

1. Thoroughly dry the KBr powder to remove any moisture, which can interfere with the O-H stretching region of the spectrum.

2. Weigh approximately 1-2 mg of the sample and 100-200 mg of the dry KBr.
3. Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
4. Transfer the powder to the pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2. Data Acquisition

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
 1. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 2. Place the KBr pellet in the sample holder and acquire the sample spectrum.
 3. Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

3.3. Data Processing and Interpretation

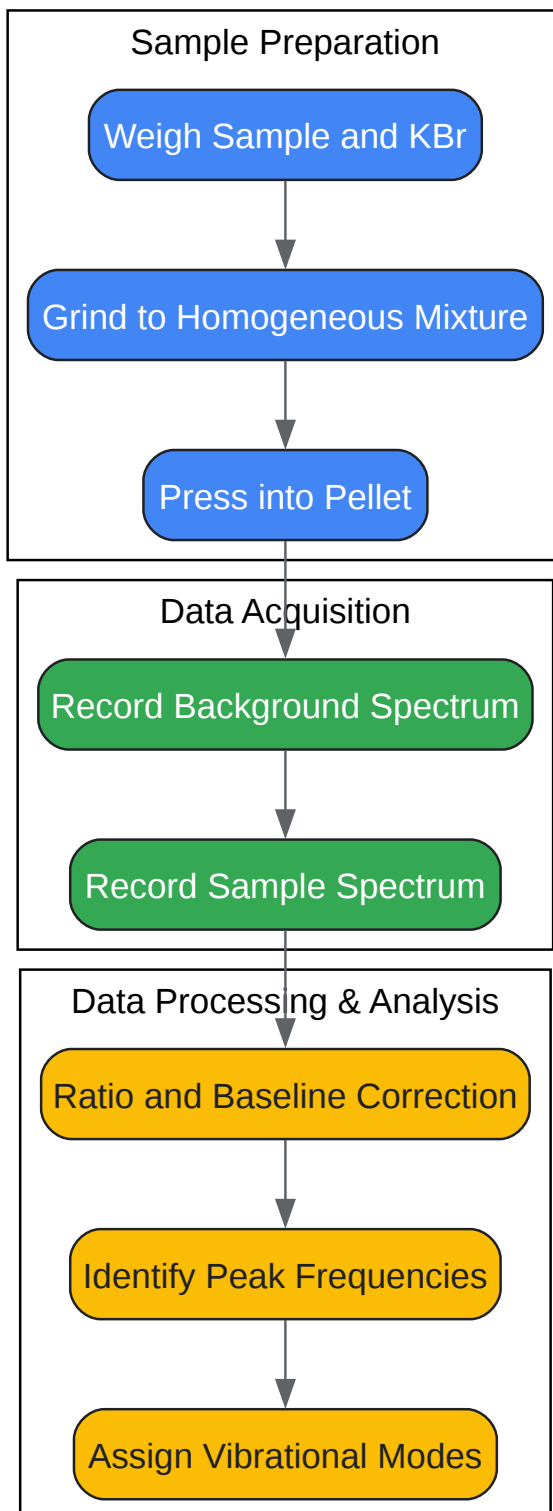
- The raw sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
- The resulting spectrum is then analyzed by identifying the key absorption bands and assigning them to the corresponding molecular vibrations as outlined in the data table above.

Workflow and Signaling Pathway Diagrams

FTIR Analysis Workflow

The logical flow of an FTIR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

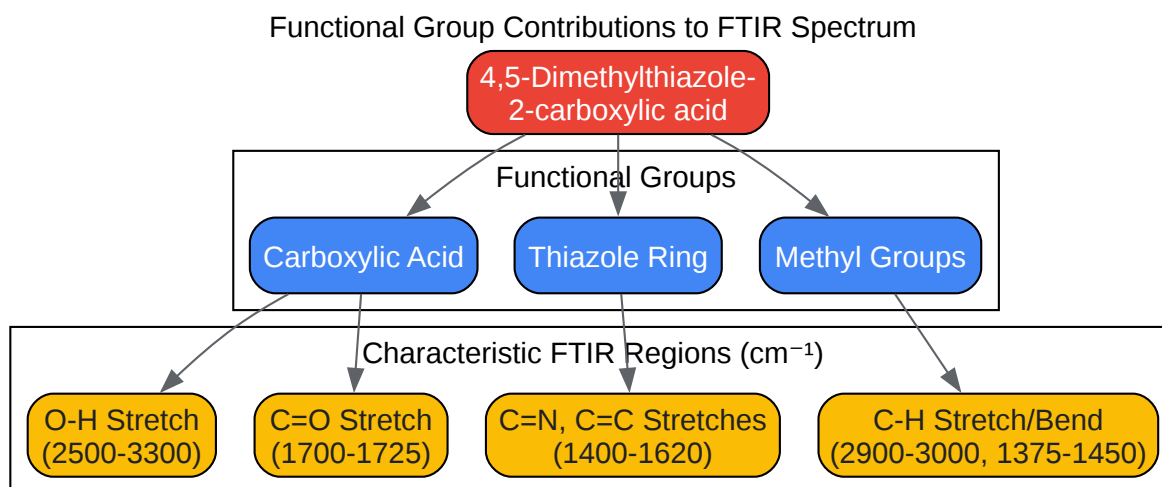
FTIR Analysis Workflow of 4,5-Dimethylthiazole-2-carboxylic acid

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Caption: Workflow for FTIR analysis.

Logical Relationship of Functional Groups to Spectral Regions

This diagram illustrates the relationship between the key functional groups of the molecule and their expected regions of absorption in the FTIR spectrum.



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